molecular formula C13H14N2O4S B3389773 4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937624-93-6

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B3389773
CAS No.: 937624-93-6
M. Wt: 294.33 g/mol
InChI Key: QBTNFJXSRUYJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C13H14N2O4S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a sulfonamide group attached to an ethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethyl Substitution on the Phenyl Ring: The ethyl group can be introduced through Friedel-Crafts alkylation, where an ethyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., ethyl bromide), Lewis acids (e.g., AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
  • 4-[(3-isopropylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
  • 4-[(3-phenylsulfamoyl]-1H-pyrrole-2-carboxylic acid

Uniqueness

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-9-4-3-5-10(6-9)15-20(18,19)11-7-12(13(16)17)14-8-11/h3-8,14-15H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTNFJXSRUYJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.